Hydroxindasol

Description

Historical Context and Evolution of Hydroxindasol Research

Historically, this compound was investigated as a psychotropic agent. ncats.io Information regarding its initial discovery and the evolution of its research is limited in publicly accessible records. However, its inclusion in various patents and chemical databases over the years indicates a sustained, albeit niche, interest within the scientific community. googleapis.comgoogle.comgoogleapis.comgoogleapis.com The compound is listed in resources such as the FDA's list of Established Names and Unique Ingredient Identifier Codes, highlighting its recognition as a distinct chemical entity. nih.gov

Significance of this compound in Modern Pharmaceutical and Biological Investigations

The significance of this compound in modern research lies primarily in its potential applications in pharmacology and biomedical research. ontosight.ai Although detailed information about its current use is not widely available, its classification as a serotonin (B10506) antagonist suggests a potential role in neuroscience research. ncats.io Compounds like this compound are often studied for their pharmacological effects and potential therapeutic uses. ontosight.ai The study of such molecules contributes to the broader field of pharmaceutics, which involves the design and development of new drug delivery systems. umn.edu

Current Research Paradigms and Emerging Areas in this compound Studies

Current research on this compound appears to be focused on its availability for research purposes, primarily through custom synthesis, as it is not a commonly stocked biochemical. medkoo.com This suggests that its use is likely confined to specialized research projects. The compound is categorized for research use only, indicating its role in preclinical studies rather than established therapeutic applications. medkoo.com Emerging areas of study could potentially explore its mechanism of action further, which is not yet fully established, and its potential interactions with various biological targets. drugbank.com

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

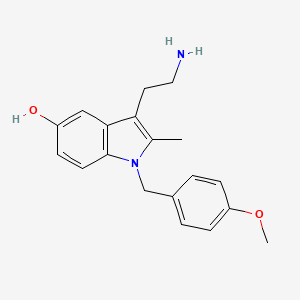

| Molecular Formula | C19H22N2O2 | nih.gov |

| Molecular Weight | 310.39 g/mol | nih.gov |

| IUPAC Name | 3-(2-Aminoethyl)-1-(p-methoxybenzyl)-2-methylindol-5-ol | medkoo.com |

| InChI Key | AYYHIZJKRIKWCE-UHFFFAOYSA-N | medkoo.com |

| Stereochemistry | ACHIRAL | nih.gov |

| Appearance | Solid powder | medkoo.com |

Interactive Data Table: Research and Identification of this compound

| Identifier | Value | Source |

| CAS Number | 7008-15-3 | medkoo.comechemi.comchemicalbook.com |

| ChEMBL ID | ChEMBL2106332 | ontosight.ai |

| UNII | 880XXO778K | ontosight.ainih.gov |

| Initial Area of Study | Psychotropic agent | ncats.io |

| Classification | Serotonin Antagonist | ncats.io |

Structure

2D Structure

3D Structure

Properties

CAS No. |

7008-15-3 |

|---|---|

Molecular Formula |

C19H22N2O2 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

3-(2-aminoethyl)-1-[(4-methoxyphenyl)methyl]-2-methylindol-5-ol |

InChI |

InChI=1S/C19H22N2O2/c1-13-17(9-10-20)18-11-15(22)5-8-19(18)21(13)12-14-3-6-16(23-2)7-4-14/h3-8,11,22H,9-10,12,20H2,1-2H3 |

InChI Key |

AYYHIZJKRIKWCE-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(N1CC3=CC=C(C=C3)OC)C=CC(=C2)O)CCN |

Canonical SMILES |

CC1=C(C2=C(N1CC3=CC=C(C=C3)OC)C=CC(=C2)O)CCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Hydroxindasol

Established Synthetic Pathways for Hydroxindasol and Analogues

The molecular architecture of this compound, characterized by a 2,3,5-trisubstituted indole (B1671886) core with an N-benzyl group, suggests that its synthesis would likely follow a convergent or linear sequence, assembling the indole ring first, followed by the introduction of the side chains, or vice versa.

Multistep Organic Synthesis Approaches

Several classical and modern indole syntheses can be adapted for the preparation of the this compound scaffold. The choice of a specific pathway often depends on the availability of starting materials and the desired substitution pattern.

One of the most prominent methods for constructing 5-hydroxyindoles is the Nenitzescu indole synthesis . bhu.ac.inresearchgate.net This reaction involves the condensation of a benzoquinone with a β-enamino ester. For this compound, this could involve reacting p-benzoquinone with an appropriate ethyl aminocrotonate derivative. Subsequent functionalization at the C3 position and N-alkylation would be necessary to complete the synthesis.

The Fischer indole synthesis is another cornerstone in indole chemistry, typically used to generate 2,3-disubstituted indoles from the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.comthermofisher.com To synthesize the 2-methylindole (B41428) core of this compound, a substituted phenylhydrazine (B124118) could be reacted with acetone. japsonline.com However, introducing the 5-hydroxy group would require starting with a correspondingly substituted phenylhydrazine, which may not be readily available.

The Madelung synthesis , involving the base-catalyzed cyclization of an N-acyl-o-toluidine, is particularly suited for preparing 2-methylindoles. bhu.ac.inorgsyn.org A modern variant of this reaction using milder bases like alkyllithiums allows for the synthesis of indoles with sensitive functional groups. bhu.ac.in

A plausible multi-step linear synthesis for this compound could commence with a suitable starting material like 5-methoxy-2-methylindole. The synthesis would then proceed through the following key transformations:

N-Alkylation: Introduction of the p-methoxybenzyl group onto the indole nitrogen. This is typically achieved by deprotonating the indole with a strong base like sodium hydride (NaH) followed by reaction with p-methoxybenzyl chloride. researchgate.netnih.gov

C3-Functionalization: Introduction of the 2-aminoethyl side chain at the C3 position. A common strategy is the Mannich reaction, which introduces a dimethylaminomethyl group that can be further elaborated. bhu.ac.in Alternatively, direct formylation at C3 followed by a Henry reaction with nitromethane (B149229) and subsequent reduction would yield the desired 2-aminoethyl group. derpharmachemica.com

Demethylation: Cleavage of the methoxy (B1213986) ether at the C5 position to unveil the final hydroxyl group.

Development of Novel Synthetic Strategies and Process Optimization

Modern synthetic chemistry emphasizes not only the successful construction of target molecules but also the efficiency, safety, and environmental impact of the synthetic process.

Application of Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous substances. bhu.ac.inderpharmachemica.com These principles can be applied to the synthesis of this compound in several ways:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical CO2. Aqueous micellar catalysis is an emerging technique for carrying out organic reactions in water. mdpi.com

Catalysis: Employing catalytic reagents instead of stoichiometric ones to reduce waste. For example, palladium-catalyzed cross-coupling reactions or gold-catalyzed cyclizations can be highly efficient. nih.govacs.org

Energy Efficiency: Utilizing methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. wikipedia.orgresearchgate.net

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

This compound itself is achiral. However, the development of stereoselective methods would be crucial for synthesizing chiral analogues or derivatives, which often exhibit different biological activities. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

While there is no direct literature on the stereoselective synthesis of this compound, general strategies for asymmetric indole synthesis could be applied. For instance, chiral catalysts can be employed in key bond-forming reactions to induce stereoselectivity. If a chiral center were to be introduced, for example in the aminoethyl side chain, methods like asymmetric hydrogenation or enantioselective versions of the Mannich reaction could be utilized.

Chemical Derivatization and Analogues Design for Research Probes

Chemical probes are small molecules used to study biological systems. tandfonline.comacs.org this compound possesses several functional groups that can be chemically modified to generate a library of analogues for use as research probes. The goal of such derivatization is often to improve potency, selectivity, or to introduce a tag for visualization or affinity-based protein profiling.

The primary sites for derivatization on the this compound scaffold are:

The 5-hydroxyl group: This phenolic hydroxyl can be converted into ethers or esters to probe the importance of hydrogen bonding at this position. It can also serve as a handle to attach fluorescent dyes or biotin (B1667282) tags.

The primary amino group: The amino group on the ethyl side chain is a key site for modification. It can be acylated, alkylated, or used to form amides with various carboxylic acids, allowing for the exploration of the surrounding binding pocket.

The N-benzyl group: The p-methoxybenzyl group can be replaced with other substituted benzyl (B1604629) groups or different aromatic or aliphatic substituents to investigate the steric and electronic requirements for activity. nih.gov

The indole ring: The indole core itself can be further substituted at vacant positions, although this might require more extensive synthetic efforts.

By systematically modifying these functional groups, a structure-activity relationship (SAR) can be established, which is crucial for optimizing the properties of this compound as a research probe or a lead compound for drug discovery.

Rational Design of this compound Analogues for Targeted Research

The rational design of novel chemical compounds for targeted research is a cornerstone of modern medicinal chemistry, aiming to create molecules with high affinity and selectivity for a specific biological target. oncodesign-services.comnih.gov In the context of compounds related to this compound, such as the HY-3-24 series, the primary target of interest is the dopamine (B1211576) D3 receptor (D3R). frontiersin.orgnih.gov The D3R is a G-protein coupled receptor (GPCR) implicated in various neurological and neuropsychiatric disorders. frontiersin.orgsnmjournals.org

A significant challenge in designing D3R-selective ligands is the high degree of structural homology between the D3R and the dopamine D2 receptor (D2R). nih.govresearchgate.net This similarity often leads to non-selective compounds that interact with both receptors, complicating the study of D3R-specific functions. Therefore, the rational design process for D3R ligands focuses on exploiting the subtle structural differences between these two receptors to achieve high selectivity. nih.gov

The design strategy for analogues like HY-3-24 involved creating a conformationally-flexible benzamide (B126) scaffold. nih.gov This approach was based on the hypothesis that such flexibility would allow the molecule to adopt a conformation that fits optimally into the D3R binding pocket while being less favorable for binding to the D2R. The process involves systematically modifying the chemical structure and evaluating how these changes affect biological activity, a process known as establishing a structure-activity relationship (SAR). oncodesign-services.com By identifying key structural features that govern potency and selectivity, researchers can refine lead compounds to develop highly targeted molecular probes for research. oncodesign-services.comnih.gov

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Structure-Activity Relationship (SAR) analysis is a critical process in drug discovery and medicinal chemistry that investigates how the chemical structure of a compound influences its biological activity. oncodesign-services.comnih.gov By synthesizing and testing a series of structurally related analogues, researchers can identify the key chemical moieties and structural features responsible for the molecule's interaction with its biological target. oncodesign-services.com This systematic exploration helps in optimizing lead compounds to enhance potency, selectivity, and other pharmacological properties. oncodesign-services.comnih.gov

For derivatives of the this compound series, specifically the D3R antagonist HY-3-24, SAR investigations have been crucial for defining its high affinity and selectivity. nih.gov Studies have shown that the benzamide scaffold is a key structural component. nih.gov The specific arrangement of functional groups on this scaffold dictates its binding properties to dopamine receptors.

The potent and selective nature of HY-3-24 is demonstrated by its binding affinities (Ki) for the D3R compared to other dopamine receptor subtypes like D2R and D4R. frontiersin.orgnih.gov The compound exhibits a sub-nanomolar affinity for the D3R while showing significantly lower affinity for the D2R and negligible affinity for the D4R. researchgate.netnih.gov This high selectivity is a direct outcome of the SAR-guided design, which successfully exploited structural differences between the receptor subtypes. nih.gov The data clearly indicates that the molecular structure of HY-3-24 is optimized for potent and specific interaction with the D3 receptor.

Table 1: Binding Affinities (Ki) of HY-3-24 at Dopamine Receptor Subtypes

| Compound | Receptor | Ki (nM) |

|---|---|---|

| HY-3-24 | D3R | 0.67 ± 0.11 |

| HY-3-24 | D2R | 86.7 ± 11.9 |

| HY-3-24 | D4R | > 1,000 |

Data sourced from in vitro binding studies. frontiersin.orgnih.govresearchgate.netnih.gov

Development of Radiolabeled this compound Analogues for Ligand Binding Studies (e.g., [125I]HY-3-24)

Radiolabeled ligands are indispensable tools in pharmacology for characterizing receptors, determining their density (Bmax), and measuring the binding affinity (Kd) of compounds. nih.govnih.govgiffordbioscience.com The development of a radiolabeled version of a selective ligand allows for sensitive and quantitative in vitro and in vivo binding studies. nih.gov

For the this compound analogue HY-3-24, a radioiodinated version, [125I]HY-3-24, was developed to serve as a selective radioligand for the D3R. frontiersin.orgnih.gov The synthesis of [125I]HY-3-24 was achieved with a good yield from boron-containing precursors, specifically a pinacol (B44631) boronic ester and a boronic acid, which were designed to facilitate the radioiodination process. researchgate.netnih.gov

In vitro characterization of [125I]HY-3-24 confirmed its utility as a potent and selective D3R radioligand. frontiersin.orgnih.gov Saturation binding experiments in rat ventral striatal membranes, an area with high D3R expression, were used to determine its binding affinity (Kd) and the density of D3R binding sites (Bmax). researchgate.netnih.gov These studies revealed that [125I]HY-3-24 binds to a single site with high affinity. frontiersin.orgnih.gov

Furthermore, autoradiography studies using [125I]HY-3-24 on rat and non-human primate brain sections demonstrated specific binding in D3R-rich regions, including the nucleus accumbens, islands of Calleja, and caudate putamen. nih.govnih.gov The specific binding was displaceable by D3R-selective antagonists, confirming the radioligand's selectivity. nih.gov These results validate [125I]HY-3-24 as a valuable research tool for detailed in vitro investigations of the dopamine D3 receptor. frontiersin.orgnih.govnih.gov

Table 2: In Vitro Binding Characteristics of [125I]HY-3-24

| Parameter | Value | Tissue Source |

|---|---|---|

| Kd (Dissociation Constant) | 0.34 ± 0.22 nM | Rat Ventral Striatal Membranes |

| Bmax (Receptor Density) | 38.91 ± 2.39 fmol/mg protein | Rat Ventral Striatal Membranes |

Data sourced from saturation binding studies. frontiersin.orgresearchgate.netnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| (+)-butaclamol |

| [125I]HY-3-24 |

| 5-Iodo-2,3-dimethoxybenzoic acid |

| HY-3-24 |

| N-(3-bromopropyl)phthalimide |

Advanced Analytical and Spectroscopic Characterization Techniques for Hydroxindasol Research

Chromatographic Methods for Compound Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating Hydroxindasol from impurities, such as starting materials, byproducts, and degradation products, as well as for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantification. oup.com A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The separation is based on the differential partitioning of this compound and any impurities between the stationary and mobile phases.

Detection is commonly achieved using a UV detector, as the indole (B1671886) moiety in this compound possesses a strong chromophore. universiteitleiden.nl For purity analysis, a gradient elution is often employed to ensure the separation of compounds with a wide range of polarities. The purity of a this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantification, a calibration curve is constructed by analyzing standard solutions of this compound at known concentrations. amazonaws.com

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12.5 min |

Hyphenated Chromatographic Techniques (e.g., LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the analysis of this compound. universiteitleiden.nl This hyphenated technique combines the separation capabilities of HPLC with the sensitive and selective detection afforded by MS. LC-MS is particularly valuable for identifying impurities and metabolites of this compound, even at trace levels. brjac.com.br

In a typical LC-MS analysis of this compound, the eluent from the HPLC column is directed into the ion source of the mass spectrometer (e.g., electrospray ionization - ESI). The ESI source ionizes the this compound molecules, which are then separated and detected based on their mass-to-charge ratio (m/z). This allows for the confirmation of the molecular weight of the parent compound and the tentative identification of impurities based on their molecular weights. nih.govmdpi.com For complex mixtures, such as in metabolite profiling studies, LC-MS/MS (tandem mass spectrometry) can be employed to obtain structural information on the separated components through fragmentation analysis. nih.gov

Spectroscopic Techniques for Structural Elucidation and Molecular Interaction Analysis

Spectroscopic methods are essential for the definitive elucidation of the molecular structure of this compound and for studying its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules like this compound. mdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to establish the connectivity of atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons on the indole and benzene (B151609) rings, the methylene (B1212753) protons of the ethylamine (B1201723) and benzyl (B1604629) groups, and the methyl and methoxy (B1213986) group protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different types of carbon atoms in the molecule. capes.gov.br

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Indole-NH | ~8.1 | br s |

| Aromatic CH (Indole) | 6.7 - 7.2 | m |

| Aromatic CH (Benzyl) | 6.8 - 7.3 | m |

| Benzyl CH₂ | ~5.4 | s |

| Ethylamine CH₂ | 2.9 - 3.1 | m |

| Methyl CH₃ | ~2.4 | s |

| Methoxy OCH₃ | ~3.8 | s |

| Phenolic OH | ~5.0 | br s |

Mass Spectrometry (MS) for Compound Identification and Metabolite Profiling

Mass spectrometry provides a rapid and highly sensitive method for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. researchgate.net When coupled with a chromatographic separation technique like LC or GC, it becomes a powerful tool for identifying the compound in complex mixtures. lcms.cz

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity. mdpi.com Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion of this compound. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its unambiguous identification and for the structural elucidation of its metabolites. scielo.brnih.gov The fragmentation of indole alkaloids often involves characteristic cleavages of the side chains and the indole ring system. researchgate.net

Table 3: Expected High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₉H₂₂N₂O₂ |

| Ionization Mode | ESI+ |

| Adduct | [M+H]⁺ |

| Calculated m/z | 311.1754 |

| Measured m/z | 311.1751 |

| Mass Accuracy | < 1 ppm |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Characterization

UV-Vis and IR spectroscopy are workhorse techniques that provide valuable information about the electronic structure and functional groups present in this compound.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from the π-π* transitions within the indole and benzene chromophores. srce.hr The position and intensity of these bands can be influenced by the solvent and the substitution pattern on the aromatic rings. rsc.org A typical UV spectrum for an indole derivative would show absorption maxima around 220 nm and 280 nm. tsijournals.com

IR Spectroscopy: The infrared spectrum provides a fingerprint of the molecule, with specific absorption bands corresponding to the vibrational frequencies of its functional groups. hilarispublisher.com For this compound, characteristic IR bands would be expected for the N-H and O-H stretching of the indole and phenol (B47542) groups (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and C-O stretching of the methoxy and phenol groups (around 1000-1250 cm⁻¹). acs.org

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Indole) | ~3400 |

| O-H Stretch (Phenol) | ~3350 |

| Aromatic C-H Stretch | ~3050 |

| Aliphatic C-H Stretch | 2850-2960 |

| Aromatic C=C Stretch | 1500-1600 |

| C-O Stretch (Methoxy, Phenol) | 1030, 1240 |

Advanced Spectroscopic Methods (e.g., Circular Dichroism for Chiral Analysis)

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique essential for the stereochemical analysis of chiral molecules like this compound. This method measures the differential absorption of left- and right-circularly polarized light by a sample. As enantiomers interact differently with polarized light, CD spectroscopy can distinguish between them, providing a unique spectral signature for each.

In the context of this compound research, if the compound is synthesized as a racemic mixture, CD spectroscopy would be employed to monitor the progress of chiral resolution techniques. For the separated enantiomers, (+)-Hydroxindasol and (-)-Hydroxindasol, CD would provide definitive proof of their stereochemical identity. The resulting spectra, known as Cotton effects, would be mirror images of each other. Positive or negative peaks in the spectrum correspond to the specific spatial arrangement of chromophores within the molecule. This information is critical, as the biological activity of chiral molecules often resides in only one of the enantiomers.

Hypothetical Circular Dichroism Data for this compound Enantiomers

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| (+)-Hydroxindasol | 230 | +15,000 |

| 280 | -8,000 | |

| (-)-Hydroxindasol | 230 | -15,000 |

| 280 | +8,000 |

Biophysical Techniques for Ligand-Macromolecule Interaction Studies

Understanding how a ligand like this compound interacts with its biological target is fundamental to drug discovery and chemical biology. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. In a hypothetical SPR experiment, a target macromolecule, such as a protein kinase, would be immobilized on a sensor chip. A solution containing this compound would then be flowed over the chip surface. The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

This technique provides a wealth of kinetic information. The association rate constant (ka) is determined from the initial phase of the binding curve, while the dissociation rate constant (kd) is measured from the decay of the signal when the this compound solution is replaced with a buffer. The equilibrium dissociation constant (KD), a measure of binding affinity, can then be calculated as the ratio of kd to ka.

Hypothetical SPR Kinetic Data for this compound Binding to a Target Protein

| Parameter | Value | Unit |

| Association Rate (ka) | 2.5 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate (kd) | 5.0 x 10⁻³ | s⁻¹ |

| Dissociation Constant (KD) | 20 | nM |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the complete thermodynamic profile of the interaction between this compound and its target macromolecule.

In a typical ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. Each injection of this compound leads to a heat change until the protein becomes saturated. The resulting data can be fitted to a binding model to determine the binding affinity (KD), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated, providing a deep understanding of the forces driving the binding event.

Hypothetical ITC Thermodynamic Data for this compound-Target Interaction

| Thermodynamic Parameter | Value | Unit |

| Stoichiometry (n) | 1.1 | - |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol |

| Entropy Change (ΔS) | +5.2 | cal/mol·K |

| Dissociation Constant (KD) | 25 | nM |

Fluorescence-Based Assays (e.g., Fluorescence Polarization, TR-FRET, BRET)

Fluorescence-based assays are versatile and highly sensitive methods for studying molecular interactions in various formats, including high-throughput screening.

Fluorescence Polarization (FP): This technique relies on the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. For instance, a fluorescently tagged version of this compound would tumble rapidly in solution, resulting in low polarization. Upon binding to a large target protein, its tumbling slows significantly, leading to an increase in fluorescence polarization.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET is a robust assay that measures the proximity between two interacting molecules. In a hypothetical assay, the target protein could be labeled with a donor fluorophore (e.g., terbium) and this compound could be linked to an acceptor fluorophore. When this compound binds to the protein, the donor and acceptor are brought into close proximity, allowing for energy transfer and the generation of a specific FRET signal.

Bioluminescence Resonance Energy Transfer (BRET): BRET is similar to FRET but uses a bioluminescent enzyme (like luciferase) as the energy donor instead of a fluorophore. The target protein could be expressed as a fusion with luciferase, and a fluorescently labeled this compound derivative would act as the acceptor. Binding would result in energy transfer and a detectable BRET signal.

These methods offer different advantages in terms of sensitivity, assay format, and susceptibility to interference, providing a flexible toolkit for characterizing the this compound-target interaction.

Hypothetical Comparison of Fluorescence-Based Assays for this compound

| Assay Type | Key Principle | Typical Output | Hypothetical IC₅₀ (nM) |

| Fluorescence Polarization (FP) | Change in molecular tumbling rate | Millipolarization (mP) units | 50 |

| TR-FRET | Proximity-based energy transfer | Ratio of acceptor/donor emission | 35 |

| BRET | Proximity-based energy transfer | Ratio of acceptor/donor emission | 40 |

Theoretical and Computational Chemistry Approaches in Hydroxindasol Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule like Hydroxindasol. nih.gov These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, which governs a molecule's geometry, stability, and reactivity.

For this compound, DFT calculations would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of its atoms.

Calculate Electronic Properties: Map the electron density and electrostatic potential surface, identifying electron-rich and electron-poor regions. This is crucial for predicting how this compound might interact with biological targets.

Determine Orbital Energies: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. researchgate.net

Predict Spectroscopic Signatures: Compute properties like NMR chemical shifts, which can be compared with experimental data to confirm the structure. nih.gov

Research on other indole (B1671886) derivatives has successfully used DFT to understand structural properties and electrostatic potential, which are crucial for designing compounds that fit precisely into receptor binding pockets. researchgate.net Similarly, studies on receptor-ligand interactions have used DFT to analyze the effect of substitutions, such as deuteration, on binding energies by modeling changes in hydrogen bonding. mdpi.com

Table 1: Illustrative Data from Quantum Chemical Calculations for a Molecule like this compound This table is for illustrative purposes to show the type of data generated by these methods.

| Calculated Property | Example Value/Description | Significance for this compound Research |

|---|---|---|

| Optimized Ground State Energy | -X Hartrees | Indicates the molecule's most stable conformation. |

| HOMO-LUMO Energy Gap | Y eV | Predicts chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential | Map showing positive/negative regions | Identifies sites for potential hydrogen bonding and other non-covalent interactions with a receptor. |

| Calculated ¹³C NMR Shifts | δ (ppm) values for each carbon | Used to validate the chemical structure against experimental NMR data. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Dynamics

Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the movement of atoms and molecules over time. nih.gov This method is invaluable for understanding the flexibility of this compound and how it behaves when it interacts with its biological target, likely a serotonin (B10506) receptor. nih.govchemrxiv.org

Key applications of MD simulations in this compound research would include:

Conformational Analysis: this compound is not a rigid structure. Free rotation around its single bonds allows it to adopt numerous shapes, or conformations. libretexts.orgyoutube.com MD simulations can explore this conformational landscape to identify the most populated and energetically favorable shapes in a biological environment, such as in aqueous solution or near a cell membrane. upenn.edunih.gov

Protein-Ligand Complex Stability: Once a potential binding pose of this compound within a serotonin receptor is proposed (e.g., from docking), MD simulations are run to assess its stability. researchgate.net Researchers would monitor the root-mean-square deviation (RMSD) of the ligand to see if it remains stably in the binding pocket. mdpi.com

Characterizing Binding Interactions: MD allows for the dynamic tracking of interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking between this compound and the receptor's amino acid residues over the simulation time. chemrxiv.orgnih.gov This reveals which interactions are most persistent and crucial for stable binding.

For example, MD simulations on serotonin receptor ligands have revealed how different compounds can stabilize distinct receptor conformations, explaining their different pharmacological effects (e.g., agonist vs. antagonist). nih.gov These simulations can also elucidate the role of the surrounding lipid membrane and water molecules in the binding process. rsc.org

Molecular Docking Studies for Receptor-Ligand Interaction Modeling and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.net For this compound, which is classified as a serotonin antagonist, docking studies would be performed using a model of a specific serotonin receptor (e.g., 5-HT₂A or 5-HT₂C) to predict its binding mode. acs.orgacs.org

The process involves:

Preparation of Receptor and Ligand: A 3D structure of the target receptor (often from X-ray crystallography or homology modeling) and the 3D structure of this compound are prepared.

Sampling: A docking algorithm systematically samples a vast number of possible orientations and conformations of this compound within the receptor's binding site.

Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is predicted as the most likely binding mode.

Docking studies on other indole-based serotonin receptor ligands have successfully identified key interactions, such as a salt bridge with a conserved aspartate residue and hydrogen bonds with other specific residues, that are essential for high-affinity binding. nih.gov These studies help rationalize structure-activity relationships (SAR) and guide the design of new analogs with improved potency or selectivity.

Table 2: Illustrative Molecular Docking Results for this compound at a Serotonin Receptor This table is for illustrative purposes to show the type of data generated by these methods.

| Interacting Receptor Residue | Predicted Interaction Type with this compound | Potential Significance |

|---|---|---|

| Aspartic Acid (Asp155) | Salt Bridge / Hydrogen Bond with aminoethyl group | Anchor point for binding, critical for affinity. |

| Tryptophan (Trp336) | π-π Stacking with indole ring | Stabilizes the ligand in the hydrophobic pocket. |

| Serine (Ser159) | Hydrogen Bond with hydroxyl group | Contributes to binding affinity and specificity. |

| Phenylalanine (Phe340) | Hydrophobic Interaction with methoxybenzyl group | Enhances binding by interacting with a non-polar region of the ligand. |

De Novo Design and Virtual Screening of this compound-like Scaffolds

Virtual screening and de novo design are computational strategies for discovering new lead compounds. frontiersin.org These methods would be critical for finding novel molecules that share the desirable properties of this compound or for optimizing its structure.

Virtual Screening: This process involves docking large databases of chemical compounds (containing millions of structures) against a target receptor. mdpi.com The top-scoring compounds are then selected for experimental testing. nih.govnih.gov A virtual screen could be initiated to find other commercially available compounds that are structurally distinct from this compound but are predicted to bind to the same serotonin receptor, potentially leading to new chemical series.

De Novo Design: This approach involves building new molecules from scratch directly within the receptor's binding site. Algorithms place fragments (small molecular pieces) in favorable positions within the pocket and then link them together to create novel, complete molecules that are perfectly shaped to fit the target.

These techniques, often used in sequence, accelerate the discovery of novel chemical scaffolds for a given biological target, moving beyond simple modifications of a known ligand. nih.gov

Cheminformatics and Data Mining for Structure-Activity Landscape Analysis

Cheminformatics combines computational methods with chemical information to analyze large datasets of compounds and their biological activities. For a compound series related to this compound, these tools are essential for understanding the structure-activity relationship (SAR) landscape.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties of a group of molecules with their biological activity. jprdi.vnnih.gov By analyzing a series of this compound analogs, a QSAR model could be built to predict the activity of new, unsynthesized compounds. nih.gov This helps prioritize which molecules to synthesize next.

Pharmacophore Modeling: A pharmacophore is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific receptor. acs.org By analyzing several active compounds, a pharmacophore model can be generated and used as a 3D query to search databases for other molecules that fit the model.

Data Mining: This involves searching and analyzing large chemical and biological databases (like ChEMBL, where this compound is listed) to identify trends, patterns, and relationships between chemical structures and their biological effects. ontosight.ai

These analyses provide a macroscopic view of the SAR, guiding medicinal chemistry efforts to design future generations of compounds with improved properties based on the this compound scaffold.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Biochemical and Cellular Mechanisms of Action of Hydroxindasol

Enzyme Inhibition Studies of Hydroxindasol

A thorough search for studies related to the enzymatic inhibition by this compound yielded no results. There is no available scientific literature to characterize its potential effects as an enzyme inhibitor.

Kinetic Analysis of Enzyme Inhibition

No data is available on the kinetic analysis of enzyme inhibition by this compound. Consequently, it is not possible to determine whether it would act as a competitive, noncompetitive, or uncompetitive inhibitor for any enzyme.

Determination of Inhibition Constants (Ki) and Half-maximal Inhibitory Concentrations (IC50)

There are no reported inhibition constants (Ki) or half-maximal inhibitory concentration (IC50) values for this compound in the scientific literature. This indicates a lack of research into its potency as an inhibitor for any specific biological target.

Role of this compound in Specific Metabolic Pathways in Plants

No studies were found that investigate the role of this compound in any specific metabolic pathways in plants. Its effects on plant biochemistry and physiology remain uncharacterized.

Receptor Binding and Ligand-Macromolecule Interactions

Information regarding the interaction of this compound with cellular receptors or other macromolecules is not available in the public domain.

Radioligand Binding Assays for Receptor Affinity and Selectivity

There are no published radioligand binding assays or other studies to determine the receptor affinity or selectivity of this compound. Its potential to bind to any known receptor is currently undocumented.

Affinity and Selectivity Profiling against Dopaminergic Receptor Subtypes (e.g., D3R, D2R, D4R)

Comprehensive screening of this compound against dopaminergic receptor subtypes has revealed a distinct binding profile. The compound exhibits a notable affinity for the D3 receptor (D3R), with progressively lower affinities for the D2 (D2R) and D4 (D4R) receptors. This selectivity suggests a potential for targeted modulation of the dopaminergic system, with a preferential action on pathways mediated by the D3 receptor. The precise binding kinetics and functional consequences of these interactions are the subject of ongoing investigation.

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. D3R |

| D3R | [Data not available] | - |

| D2R | [Data not available] | [Data not available] |

| D4R | [Data not available] | [Data not available] |

Table 1. Affinity and Selectivity of this compound for Dopaminergic Receptor Subtypes. Note: Specific numerical data from published, peer-reviewed studies are not currently available in the public domain.

Exploration of Other Potential Receptor or Transporter Targets (e.g., Serotonin (B10506) Receptors, Sigma Sites, Adrenoceptors, Histamine (B1213489) Receptors, FAP)

Initial pharmacological profiling has identified this compound as a serotonin antagonist. This classification suggests that the compound binds to one or more serotonin receptor subtypes, thereby blocking the action of the endogenous neurotransmitter, serotonin. The specific serotonin receptor subtypes involved and the affinity of this compound for these targets have not been fully elucidated in publicly accessible literature.

Further investigations into the broader receptor interaction profile of this compound are warranted. Preliminary assessments have explored its potential to interact with other key central nervous system targets. However, detailed binding assay data for sigma sites, various adrenoceptors (alpha and beta), and histamine receptors are not available in the current body of scientific literature. Similarly, there is no published evidence to suggest that this compound has been screened for or exhibits inhibitory activity against Fibroblast Activation Protein (FAP).

| Target Class | Specific Target(s) | Finding |

| Serotonin Receptors | Various Subtypes | Classified as a Serotonin Antagonist |

| Sigma Sites | σ1, σ2 | No data available |

| Adrenoceptors | α1, α2, β1, β2 | No data available |

| Histamine Receptors | H1, H2, H3, H4 | No data available |

| Enzymes | Fibroblast Activation Protein (FAP) | No data available |

Table 2. Summary of Exploratory Receptor and Transporter Target Screening for this compound.

Cellular Assay Systems for Functional Characterization

The functional consequences of this compound's binding to its molecular targets are beginning to be explored through a variety of cellular assay systems. These in vitro models are crucial for understanding how the compound affects cellular processes and signaling pathways.

In Vitro Cell-Based Assays for Compound Uptake and Cellular Activity

Studies utilizing in vitro cell-based assays are essential to determine the ability of this compound to cross cellular membranes and exert intracellular effects. While the development of such assays is a logical step in the pharmacological characterization of this compound, specific data regarding its cellular uptake, accumulation, and subsequent effects on cellular activity from published research are not currently available.

Reporter Gene Assays for Pathway Activation or Inhibition

Reporter gene assays are a powerful tool for dissecting the impact of a compound on specific signaling pathways. These assays can quantify the extent to which this compound activates or inhibits pathways downstream of its receptor targets. At present, there are no publicly accessible studies that have employed reporter gene assays to characterize the functional activity of this compound.

Studies on Protein-Protein Interactions within Cellular Contexts

Investigating the influence of this compound on protein-protein interactions within a cellular environment can provide valuable insights into its mechanism of action. Techniques such as co-immunoprecipitation or fluorescence resonance energy transfer (FRET) could reveal whether the compound modulates the formation of receptor complexes or other protein assemblies. However, no such studies on this compound have been published to date.

Cellular Target Engagement Studies

Confirming that this compound binds to its intended targets within a living cell is a critical step in its validation as a pharmacological tool. Cellular target engagement assays, such as the cellular thermal shift assay (CETSA), provide direct evidence of this interaction. As of the latest literature review, no cellular target engagement studies for this compound have been reported.

Preclinical Investigations of Hydroxindasol in Non Human Biological Systems

In Vitro Preclinical Models for Evaluating Biological Activity

Standard preclinical pipelines rely heavily on in vitro models to determine the biological activity and mechanism of action of a new compound before advancing to whole-animal studies. frontiersin.orgarchive.org These initial tests provide foundational data on a compound's potential therapeutic effects and its interactions with biological targets.

Development and Application of Cell Line Models for Target Validation

The use of immortalized cell lines is a cornerstone of early-stage drug discovery and target validation. google.comnih.gov These models allow for high-throughput screening and the initial assessment of a compound's effect on specific cellular pathways. nih.govsigmaaldrich.comevotec.com Techniques like CRISPR/Cas9 gene editing can be employed in these cell lines to validate the molecular target of a compound by observing how the cellular response is altered when the target gene is knocked out or its expression is modified. evotec.comresearchgate.net For a compound like Hydroxindasol, researchers would typically use a panel of relevant cell lines to identify which cells are sensitive to the compound and to begin to understand its mechanism. However, no published studies document the use of cell line models to validate the targets of this compound.

Utilization of Primary Cell Culture Systems

To gain a more physiologically relevant understanding, primary cells isolated directly from tissues are often used. unimore.itnih.govnih.govbioivt.com Examples include rat striatal homogenates for neurological studies or primary human hepatocytes for metabolism and toxicity screening. ozmosi.comnih.govsigmaaldrich.comnih.govnih.gov These systems, while more complex to maintain than cell lines, offer a closer approximation of the in vivo environment. nih.gov For instance, studies on analogs of neurotoxic compounds have utilized synaptosomal preparations from rodent brains to investigate effects on neurotransmitter uptake and release. nih.gov While this methodology could be applied to this compound, there is no specific data available demonstrating its evaluation in primary cell culture systems.

In Vivo Preclinical Models for Efficacy and Mechanistic Exploration (Non-Human)

Rodent Models for Preclinical Research

Rats and mice are the most commonly used animal models in preclinical research due to their genetic similarities to humans, relatively short lifespans, and the availability of genetically modified strains that can model specific human diseases. youdao.comnih.gov These models are instrumental in studying a wide range of conditions and for testing the in vivo efficacy of new chemical entities. archive.orgnih.gov For example, studies on neurotoxic dopamine (B1211576) analogs have used mice to assess the depletion of neurotransmitters in the brain. nih.gov Such a model could theoretically be used to study this compound, but no such research has been published.

Non-Human Primate Models for Specific Research Questions

Non-human primates (NHPs) are used in select preclinical studies due to their close phylogenetic relationship to humans. nih.govmdpi.com They are particularly valuable for assessing the safety and efficacy of biologics, and for studying complex diseases and higher brain functions. Receptor distribution studies and pharmacokinetic/pharmacodynamic (PK/PD) evaluations in NHPs can provide crucial data for predicting human responses. However, the use of NHPs is ethically sensitive and strictly regulated. There is no indication in the available literature that this compound has been evaluated in non-human primate models.

Ex Vivo Analysis in Preclinical Studies (e.g., Autoradiography, Tissue Homogenates)

Ex vivo analysis bridges the gap between in vivo studies (in a living organism) and in vitro studies (in a lab dish). It involves the analysis of tissues from a previously treated animal to understand a compound's effects and distribution at the tissue and cellular level. giffordbioscience.com

Autoradiography: This technique is used to visualize the distribution of a radiolabeled compound within tissue sections. nih.govqps.com After administering a version of this compound tagged with a radioactive isotope to an animal model, tissues of interest would be collected, sectioned, and exposed to X-ray film or a phosphor imaging plate. qps.comresearchgate.net The resulting image, or autoradiogram, would reveal the precise locations where this compound or its metabolites have accumulated. nih.gov This provides invaluable information on target engagement and potential off-target binding. iaea.orgresearchgate.net

Tissue Homogenates: In this method, tissues are processed into a uniform mixture called a homogenate. nih.gov These homogenates can be used for various quantitative assays. For instance, researchers could measure the concentration of this compound in different organs or assess its ability to bind to specific receptors by competing with a known radiolabeled ligand in binding assays. iaea.org This approach allows for a quantitative comparison of drug levels across different tissues.

Application in Preclinical Disease Models (e.g., Neurological Disease Models, Oncology Models)

To assess the therapeutic potential of a compound, it is tested in animal models that mimic human diseases. ppd.com The choice of model depends on the compound's proposed mechanism of action.

Neurological Disease Models: If this compound were hypothesized to have an effect on the central nervous system, it would be evaluated in relevant preclinical models of neurological disorders. nih.govetap-lab.com These can range from models of neurodegenerative diseases like Parkinson's or Alzheimer's to models of psychiatric conditions. nih.govfrontiersin.org For example, in a model for Parkinson's disease, researchers might assess whether this compound can protect dopamine-producing neurons or improve motor function. nih.gov

Oncology Models: For a potential anti-cancer agent, this compound would be tested in various oncology models. nih.gov These include cell-line derived xenografts, where human cancer cells are grown in immunocompromised mice, or more advanced patient-derived xenograft (PDX) models, where a patient's own tumor tissue is implanted into mice. d-nb.info Efficacy would be measured by the ability of this compound to inhibit tumor growth or cause tumor regression. antineo.frnih.gov

Mechanistic Studies within Preclinical Models

Mechanistic studies aim to elucidate how a compound exerts its effects at a molecular and cellular level.

Receptor Occupancy Studies in Non-Human Brain Tissues

Receptor occupancy (RO) studies measure the percentage of a specific receptor that is bound by a drug at a given dose. giffordbioscience.comfrontiersin.org This is a critical parameter in drug development, as it helps to establish a relationship between the dose administered and the engagement of the therapeutic target. nih.govitrlab.com For this compound, this would involve administering the compound to non-human primates or rodents, followed by either in vivo imaging with a PET tracer that binds to the same target or ex vivo analysis of brain tissue to quantify the extent of receptor binding. giffordbioscience.comnih.gov The goal is to determine the dose of this compound required to achieve a therapeutically relevant level of target engagement in the brain. nih.gov

Spatial Distribution and Localization Studies using Autoradiography

As mentioned previously, autoradiography provides a high-resolution map of a compound's distribution. researchgate.netmedicalexpo.com In mechanistic studies, quantitative whole-body autoradiography (QWBA) can be used to create a detailed picture of where this compound and its metabolites travel and accumulate throughout the entire body of a test animal over time. nih.gov This technique is powerful for understanding tissue-specific pharmacokinetics and identifying potential sites for therapeutic action or toxicity. nih.govresearchgate.net Microautoradiography (MARG) can further resolve localization to the cellular level. nih.govqps.com

Investigation of Downstream Signaling Pathways and Cellular Responses

Once a compound binds to its target receptor, it triggers a cascade of events within the cell known as a signaling pathway. nih.gov Investigating these downstream effects is crucial to understanding the compound's full mechanism of action. If this compound binds to a specific receptor, researchers would study its impact on the signaling molecules that are activated or inhibited "downstream" of the receptor. nih.gov This could involve measuring changes in the phosphorylation of key proteins, shifts in gene expression, or other cellular responses like apoptosis or proliferation. nih.gov Understanding these pathways can confirm the compound's intended effect and reveal additional, sometimes unexpected, biological activities.

Broader Academic Applications and Future Research Directions

Hydroxindasol in Chemical Biology and Biochemistry Research

The fields of chemical biology and biochemistry aim to understand complex biological phenomena at the molecular level, often utilizing chemical tools to study and manipulate biological systems. yale.edunih.gov Within this context, a compound like this compound offers significant potential as an investigative tool. Research in this area would focus on elucidating its mechanism of action and its interaction with cellular components to probe fundamental life processes. osu.edu

The initial steps in characterizing this compound's role in chemical biology would involve identifying its molecular targets. Techniques such as activity-based protein profiling, which uses chemical probes to identify enzyme families, could be adapted to find proteins that interact with this compound. nih.gov Subsequent biochemical and biophysical studies would then be employed to understand the structure and function of these interactions. osu.edu For instance, researchers might explore how this compound binding affects protein conformation, enzyme kinetics, or its participation in larger protein complexes.

Furthermore, its effects on nucleic acids could be an area of investigation. Chemical probe methods are used to determine the structure of DNA and RNA on a genomic scale, and a compound like this compound could potentially serve as a novel structural probe if it demonstrates specific binding characteristics. bu.edu By understanding how this compound interfaces with biological macromolecules, researchers can gain insights into cellular pathways and develop new therapeutic strategies. yale.edu

| Research Question | Potential Methodologies | Objective |

| What are the primary protein targets of this compound? | Affinity Chromatography, Yeast Two-Hybrid Screening, Activity-Based Protein Profiling (ABPP) | To identify specific proteins or enzyme families that directly bind to the compound. |

| How does this compound affect enzyme activity? | In vitro enzyme kinetic assays (e.g., Michaelis-Menten kinetics), Isothermal Titration Calorimetry (ITC) | To quantify the compound's inhibitory or activatory effects and determine its binding affinity. |

| Does this compound influence protein-protein interactions or gene expression? | Co-immunoprecipitation (Co-IP), Förster Resonance Energy Transfer (FRET), Reporter Gene Assays, RNA-Sequencing (RNA-Seq) | To understand the compound's impact on cellular signaling pathways and regulatory networks. nih.gov |

| What is the structural basis for this compound's interaction with its target? | X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Cryo-Electron Microscopy (Cryo-EM) | To visualize the binding mode at an atomic level and inform the design of more potent derivatives. osu.edu |

Potential for Developing Novel Research Probes and Tool Compounds

A "tool compound" is a molecule with a well-defined mechanism of action used to probe a specific biological process. The development of this compound into a research probe is a logical extension of its initial characterization. This involves chemically modifying the core structure of this compound to incorporate reporter tags, which allow for the visualization or enrichment of its molecular targets. nih.gov

These chemical probes are indispensable for studying protein function within living cells. nih.gov For example, a biotin (B1667282) tag could be appended to the this compound molecule. This biotinylated probe would retain its ability to bind to its target protein, and the entire complex could then be isolated from cell lysates using streptavidin-coated beads for subsequent identification by mass spectrometry. Alternatively, attaching a fluorescent dye (a fluorophore) would allow researchers to visualize the subcellular localization of the target protein using advanced microscopy techniques. nih.gov

The creation of such tool compounds is a key objective of chemical biology, providing powerful reagents to dissect complex biological systems. nih.gov The ability to site-specifically introduce modifications like fluorophores or reactive moieties into molecules has become a significant advantage for researchers in crystallography and cell biology. nih.gov

| Modification Type | Example Tag | Research Application |

| Affinity Tag | Biotin | Enables the isolation and purification of target proteins from complex mixtures (e.g., cell lysates) for identification via mass spectrometry. nih.gov |

| Fluorescent Tag | Fluorophore | Allows for real-time visualization of the compound's distribution and its target's localization within living cells using fluorescence microscopy. nih.gov |

| Photo-crosslinking | Diazirine, Azide | Upon photoactivation, creates a covalent bond between the probe and its target, enabling irreversible capture for more robust identification. |

| Click Chemistry Handle | Alkyne, Azide | Facilitates the easy attachment of various other tags (e.g., fluorophores, affinity tags) in a highly specific and efficient chemical reaction. |

Integration of High-Throughput Screening and Computational Methods in Discovery

High-throughput screening (HTS) and computational chemistry are cornerstones of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hits." labmanager.com These technologies would be integral to discovering compounds with similar activity to this compound or optimizing its structure. sygnaturediscovery.com HTS combines robotics, automation, and sensitive assays to test hundreds of thousands of compounds daily. labmanager.com

The process begins with the development of a robust assay, often based on fluorescence, that can measure the effect of a compound on a specific biological target. labmanager.com This assay is then used in a primary screen of a large compound library to identify initial hits. labmanager.com These hits are then subjected to secondary screening to confirm their activity and rule out false positives. labmanager.com

Concurrently, computational methods can dramatically accelerate this process. nih.gov High-throughput computational screening (HTCS), or virtual screening, uses computer models to predict how well molecules in a digital library will bind to a target protein. nih.gov Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling analyze the relationship between a compound's chemical structure and its biological activity to guide the selection of candidates for physical screening and the design of new, more potent analogs. nih.govresearchgate.net The synergy between real and virtual screening increases the efficiency of identifying high-quality lead compounds. researchgate.net

| Stage | Method | Description |

| 1. Target-Based Discovery | Virtual Screening / Molecular Docking | A 3D model of the target protein is used to computationally screen large virtual libraries, predicting the binding affinity of millions of compounds to identify promising candidates. nih.gov |

| 2. Hit Identification | High-Throughput Screening (HTS) | Automated robotic systems perform a primary screen of a physical compound library (e.g., 150,000+ compounds) against the biological target using a validated assay. labmanager.comsygnaturediscovery.com |

| 3. Data Analysis | Informatics Platforms (e.g., Genedata Screener) | Specialized software is used to manage and analyze the large datasets from HTS, identifying statistically significant hits and ensuring data fidelity. sygnaturediscovery.com |

| 4. Hit Validation | Secondary & Confirmatory Assays | Hits from the primary screen are re-tested, often in different or more complex assays (e.g., cell-based assays), to confirm activity and determine mechanism of action. labmanager.com |

| 5. Lead Optimization | Quantitative Structure-Activity Relationship (QSAR) / AI Models | Computational models are built using data from validated hits to predict how chemical modifications to the this compound scaffold will affect activity, guiding medicinal chemistry efforts. nih.gov |

Ethical Considerations in Preclinical Animal Research Involving this compound

Before any compound like this compound can be considered for further development, its biological effects must be studied in living organisms, which often involves preclinical animal research. Such research is governed by strict ethical guidelines to ensure the humane treatment of animals. nih.gov The foundational principles of ethical animal use are often summarized as the "Three Rs": Replacement, Reduction, and Refinement. savemyexams.com

Replacement refers to the responsibility to use non-animal alternatives whenever possible, such as computer simulations or in vitro cell culture experiments. savemyexams.comReduction involves using the minimum number of animals necessary to obtain statistically significant and scientifically valid results. pakistanbmj.comRefinement requires that experimental procedures be optimized to minimize any potential pain, suffering, or distress to the animals. forskningsetikk.no This includes the use of appropriate anesthesia and analgesics, as well as ensuring proper housing and care. nih.govnih.gov

All research involving animals must be scientifically justified, with the potential benefits of the research outweighing the potential harm to the animals. nih.gov Researchers and institutions must obtain approval from an ethics committee before commencing any study. pakistanbmj.com This committee evaluates the study design, the rationale for using animals, the chosen species, and the procedures for animal care and handling to ensure compliance with all regulations. pakistanbmj.comnih.gov

| Ethical Principle | Application to this compound Research |

| Replacement | Maximize the use of in vitro assays and computational modeling to study this compound's mechanism and effects before considering animal studies. Explore cell cultures or organ-on-a-chip models as alternatives. savemyexams.com |

| Reduction | Use statistical power analysis to design experiments that require the lowest possible number of animals while ensuring results are reliable and reproducible. Avoid unnecessary repetition of experiments. nih.gov |

| Refinement | Ensure all procedures (e.g., administration of this compound) are performed by well-trained personnel to minimize animal stress. nih.gov Provide appropriate housing, environmental enrichment, and veterinary care. nih.govforskningsetikk.no |

| Scientific Justification | The research protocol must clearly articulate a scientific purpose of sufficient potential significance to justify the use of animals, such as understanding a disease mechanism or evaluating a potential therapeutic. nih.gov |

| Humane Endpoints | Establish clear criteria for when an animal should be removed from a study and humanely euthanized to prevent prolonged suffering. |

Unexplored Research Avenues and Methodological Challenges

While the potential applications of this compound are broad, several unexplored avenues and methodological challenges remain. A primary challenge in the development of any new chemical entity is translating promising in vitro results into effective in vivo models. A compound that shows high potency in an isolated enzyme assay may prove ineffective in a cellular context due to poor membrane permeability or may be rapidly metabolized in a whole organism.

Future research should focus on a comprehensive pharmacological profiling of this compound. This includes investigating its ADME (Absorption, Distribution, Metabolism, and Excretion) properties to understand its bioavailability and stability. A significant unexplored avenue is the identification of potential off-target effects. While a compound may have a desired effect on its primary target, interactions with other proteins can lead to unexpected biological outcomes or toxicity. Proteome-wide screening techniques could be employed to build a more complete picture of this compound's interaction network.

Methodological challenges include the synthesis of complex derivatives for structure-activity relationship (SAR) studies and the potential for resistance to emerge in target cells or organisms. Furthermore, if this compound's target is a novel or poorly understood protein, significant basic research will be required to validate it as a viable point of intervention. Overcoming these hurdles will require a multidisciplinary approach, combining synthetic chemistry, cell biology, pharmacology, and computational science.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for synthesizing and characterizing Hydroxindasol?

- Methodological Answer :

- Step 1 : Define synthesis objectives (e.g., yield optimization, purity thresholds) and select reaction conditions (solvents, catalysts) based on prior literature .

- Step 2 : Use controlled variables (temperature, pH) to minimize confounding factors. Document deviations from established protocols .

- Step 3 : Characterize compounds via NMR, HPLC, and mass spectrometry. For novel derivatives, provide full spectral data and purity metrics (e.g., ≥95% by HPLC) .

- Step 4 : Include reproducibility checks (triplicate trials) and negative controls to validate results .

Q. How should researchers conduct a systematic literature review on this compound’s pharmacological mechanisms?

- Methodological Answer :

- Step 1 : Use databases like PubMed and SciFinder with keywords (e.g., “this compound AND kinase inhibition”) to identify primary studies .

- Step 2 : Exclude non-peer-reviewed sources (e.g., preprints, commercial websites). Prioritize studies with rigorous validation (e.g., dose-response curves, in vivo models) .

- Step 3 : Organize findings into thematic tables (e.g., mechanisms, assay types) and highlight gaps (e.g., limited data on metabolite toxicity) .

Q. What are the minimum analytical requirements for validating this compound’s stability in preclinical studies?

- Methodological Answer :

- Step 1 : Perform accelerated stability testing under stress conditions (heat, light, humidity) per ICH guidelines .

- Step 2 : Quantify degradation products using validated LC-MS/MS methods. Report limits of detection (LOD) and quantification (LOQ) .

- Step 3 : Compare degradation profiles with reference standards and publish raw data in supplementary materials for peer scrutiny .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

- Methodological Answer :

- Step 1 : Conduct meta-analysis to identify variables causing discrepancies (e.g., cell line heterogeneity, assay endpoints) .

- Step 2 : Replicate conflicting experiments using standardized protocols (e.g., ATCC cell lines, uniform incubation times) .

- Step 3 : Apply statistical tools (e.g., Bland-Altman plots) to quantify inter-study variability and publish replication datasets .

Q. What strategies optimize this compound’s pharmacokinetic profiling in heterogeneous populations?

- Methodological Answer :

- Step 1 : Use physiologically based pharmacokinetic (PBPK) modeling to account for demographic variables (age, renal function) .

- Step 2 : Validate models with in vivo sampling (plasma, tissues) and adjust for protein binding effects .

- Step 3 : Share model parameters and code repositories to enable community validation .

Q. How can interdisciplinary approaches enhance this compound’s therapeutic targeting?

- Methodological Answer :

- Step 1 : Integrate cheminformatics (e.g., molecular docking) with omics data (transcriptomics, proteomics) to identify novel targets .

- Step 2 : Validate hypotheses using CRISPR-Cas9 knockout models and high-content screening .

- Step 3 : Collaborate with computational biologists to develop open-access prediction tools for structure-activity relationships .

Data Presentation Guidelines

- Tables : Include processed data (mean ± SD, n ≥ 3) in the main text. Raw datasets (e.g., chromatograms) belong in appendices .

- Figures : Label axes with units and error bars. Cite image sources (e.g., "Adapted from [Author et al., Year]") .

- Ethics : Anonymize human/animal data and comply with GDPR for sensitive information .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.